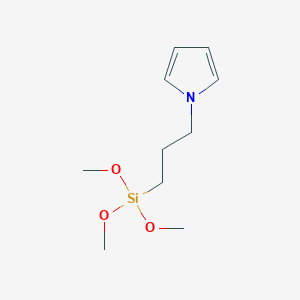

N-(3-Trimethoxysilylpropyl)pyrrole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

trimethoxy(3-pyrrol-1-ylpropyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3Si/c1-12-15(13-2,14-3)10-6-9-11-7-4-5-8-11/h4-5,7-8H,6,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTDRQHXSYGDMNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCCN1C=CC=C1)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70566764 | |

| Record name | 1-[3-(Trimethoxysilyl)propyl]-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70566764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80906-67-8 | |

| Record name | 1-[3-(Trimethoxysilyl)propyl]-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70566764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-Trimethoxysilylpropyl)pyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of N-(3-Trimethoxysilylpropyl)pyrrole

Abstract: This technical guide provides a comprehensive overview of N-(3-trimethoxysilylpropyl)pyrrole, a bifunctional molecule of significant interest in materials science and surface chemistry. We delve into the fundamental principles governing its reactivity, present a detailed, field-proven protocol for its synthesis, and outline a multi-technique approach for its structural and purity characterization. This document is intended for researchers, chemists, and materials scientists seeking to leverage this versatile compound for the development of advanced hybrid materials, functional coatings, and novel electronic devices.

Introduction: A Molecular Bridge Between Organic and Inorganic Worlds

This compound (CAS No: 80906-67-8) is an organofunctional silane that uniquely combines the properties of two distinct chemical moieties within a single molecular framework.[1][2][3][4] Its structure consists of a pyrrole head group attached via a propyl linker to a trimethoxysilyl tail. This dual-functionality allows it to act as a molecular bridge, or coupling agent, capable of covalently bonding inorganic substrates (like glass, silica, and metal oxides) to organic polymer systems.[5][6]

The trimethoxysilyl group facilitates adhesion to inorganic surfaces through hydrolysis and condensation reactions, forming robust siloxane (Si-O-Si) bonds.[6] Concurrently, the terminal pyrrole ring serves as a reactive site for electropolymerization, enabling the in-situ formation of conductive polypyrrole (PPy) films.[6] This capability is critical for applications ranging from enhancing the adhesion and durability of coatings to fabricating sophisticated sensors and anti-corrosion layers.[6][7] First reported as a surface derivatizing reagent in the early 1980s for semiconductor applications, its utility has since expanded across the field of advanced materials.[6]

Section 1: The Chemistry of a Bifunctional Adhesion Promoter

To fully appreciate the utility of this compound, it is essential to understand the distinct yet complementary chemistry of its two functional ends.

Part A: The Silane Moiety — Hydrolysis and Condensation

The trimethoxysilyl group is the anchor for inorganic surfaces. Its mechanism of action is a two-step process that occurs in the presence of water:

-

Hydrolysis: The three methoxy groups (-OCH₃) on the silicon atom are susceptible to hydrolysis, reacting with water to form reactive silanol groups (-OH) and releasing methanol as a byproduct. This reaction is the rate-determining step and can be catalyzed by either acid or base.[8] The pH of the environment significantly influences the reaction kinetics, with hydrolysis generally proceeding faster at low pH.[9]

-

Condensation: The newly formed silanols are highly reactive and readily condense with other silanols or with hydroxyl groups present on the surface of an inorganic substrate. This condensation reaction forms stable, covalent siloxane bonds (Si-O-Si), effectively grafting the molecule onto the surface and creating a durable interface.[6][8]

This process transforms a liquid precursor into a cross-linked polysiloxane network anchored to a substrate, a foundational principle of sol-gel chemistry.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | C10H19NO3Si | CID 15001040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 80906-67-8 [chemicalbook.com]

- 4. 80906-67-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 80906-67-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. This compound | 80906-67-8 | Benchchem [benchchem.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

Spectroscopic Characterization of N-(3-Trimethoxysilylpropyl)pyrrole: A Guide to FTIR and NMR Analysis

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Introduction

N-(3-Trimethoxysilylpropyl)pyrrole is a bifunctional organosilane molecule of significant interest in materials science and surface chemistry.[1][2] Its unique structure, featuring a reactive trimethoxysilyl group at one end and a polymerizable pyrrole ring at the other, allows it to act as a molecular bridge between inorganic substrates and organic polymers.[3][4] The trimethoxysilyl moiety can form durable covalent siloxane (Si-O-Si) bonds with surfaces rich in hydroxyl groups, such as glass, silica, and metal oxides.[3] Simultaneously, the pyrrole group serves as a precursor for the formation of conductive polypyrrole (PPy) films, making this compound an essential coupling agent and adhesion promoter for fabricating advanced electronic devices, corrosion-resistant coatings, and biosensors.[3]

Given its pivotal role in defining the interface between materials, rigorous confirmation of the structure and purity of this compound is paramount. This technical guide provides researchers, scientists, and drug development professionals with an in-depth walkthrough of its characterization using two core spectroscopic techniques: Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond simple data reporting to explain the causality behind experimental choices and the interpretation of spectral features, ensuring a robust and validated analytical approach.

Molecular Structure and Key Functional Groups

To effectively interpret the spectroscopic data, one must first understand the distinct chemical environments within the this compound molecule. It can be deconstructed into three primary functional regions, each with a unique spectroscopic signature.

Caption: Key functional components of the this compound molecule.

Part 1: Fourier-Transform Infrared (FTIR) Spectroscopy Analysis

Principle and Rationale

FTIR spectroscopy is an indispensable technique for the initial verification of molecular identity. It probes the vibrational modes of chemical bonds within a molecule. By irradiating a sample with infrared light, we can identify the frequencies at which specific functional groups absorb energy, causing their bonds to stretch, bend, or vibrate. For this compound, FTIR is the ideal method to rapidly confirm the presence of the core functional groups—the pyrrole ring, the aliphatic propyl chain, and the trimethoxysilyl headgroup—and, crucially, to verify the absence of starting materials, such as the N-H bond of an unreacted pyrrole.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

A detailed methodology for acquiring a high-quality FTIR spectrum is presented below. The choice of ATR is a strategic one; as a neat liquid, this compound can be analyzed directly with minimal sample preparation, ensuring a rapid and reproducible measurement.

-

Instrument Preparation: Ensure the FTIR spectrometer, equipped with an ATR accessory (e.g., a diamond crystal), is powered on and has undergone its standard performance checks.

-

Background Scan: Clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Record a background spectrum. This critical step subtracts the absorbance signals from the ambient environment (like CO₂ and water vapor) and the instrument itself, ensuring that the final spectrum contains only information from the sample.

-

Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

-

Data Acquisition: Collect the sample spectrum. Typical acquisition parameters are:

-

Cleaning: After analysis, thoroughly clean the ATR crystal to prevent cross-contamination of future samples.

Interpretation of the FTIR Spectrum

The resulting spectrum is a composite of the vibrational modes from each part of the molecule. A systematic approach to interpretation involves identifying the characteristic bands for each functional group.

Caption: Key vibrational regions in the FTIR spectrum of the target molecule.

-

Trimethoxysilyl Group: The most prominent and diagnostic feature for this moiety is the very strong and broad absorption band associated with the Si-O-C asymmetric stretching vibrations, typically found between 1100 cm⁻¹ and 1050 cm⁻¹.[5] Additional C-H stretching from the methoxy methyl groups will appear just under 3000 cm⁻¹.

-

Propyl Linker: The presence of the aliphatic chain is confirmed by sharp peaks in the 2950–2850 cm⁻¹ region, corresponding to the symmetric and asymmetric C-H stretching modes of the methylene (-CH₂-) groups.[6]

-

Pyrrole Ring: The aromatic C-H stretching vibrations of the pyrrole ring are expected just above 3000 cm⁻¹. The characteristic C=C and C-N ring stretching vibrations typically appear in the 1550-1450 cm⁻¹ region.[6][7] A critical validation point is the absence of a broad N-H stretching band around 3400-3200 cm⁻¹, which confirms that the pyrrole nitrogen is indeed substituted.[6][8]

| Expected Wavenumber (cm⁻¹) | Vibrational Mode | Assignment |

| ~2940, ~2840 | C-H Asymmetric & Symmetric Stretch | Propyl chain, Methoxy groups |

| ~1475 | C=C / C-N Ring Stretch | Pyrrole Ring[6] |

| ~1080 (Strong, Broad) | Si-O-C Asymmetric Stretch | Trimethoxysilyl Group [5] |

| ~950 | C-N Stretch | Pyrrole Ring[6] |

| ~820 | Si-C Stretch | Propyl-Silicon Bond |

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Principle and Rationale

While FTIR confirms the presence of functional groups, NMR spectroscopy elucidates the precise atomic connectivity and chemical environment of the molecule. By placing the molecule in a strong magnetic field and probing the nuclei (¹H and ¹³C) with radio waves, we can map out the complete carbon-hydrogen framework. ¹H NMR provides information on the number of different types of protons, their relative quantities (integration), and their neighboring protons (splitting), while ¹³C NMR identifies all unique carbon atoms in the molecule.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing power for many organic compounds and its relatively simple solvent signal.[9]

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the solution. TMS is the standard reference for ¹H and ¹³C NMR, with its signal defined as 0.0 ppm, because its protons and carbons are highly shielded and rarely overlap with signals from the analyte.[10]

-

Data Acquisition: Transfer the solution to an NMR tube and place it in the spectrometer.

-

For ¹H NMR , acquire the spectrum using a standard pulse program.

-

For ¹³C NMR , use a proton-decoupled pulse sequence to ensure that each unique carbon atom appears as a single sharp line, simplifying the spectrum.

-

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum provides a wealth of structural detail through its three primary components. A similar compound, N-(3-trimethoxysilylpropyl) imidazole, shows analogous peaks, providing a strong basis for our assignments.[11]

-

Chemical Shift (δ): The position of a signal indicates the electronic environment of the protons. Electron-withdrawing groups "deshield" protons, shifting their signals downfield (to a higher ppm value).[12]

-

Pyrrole Ring Protons: These appear in the aromatic region. The two protons adjacent to the nitrogen (α-protons) are typically in a different environment than the other two (β-protons).

-

Propyl Chain Protons: The three methylene groups will appear as distinct signals. The N-CH₂ group is most deshielded by the nitrogen, followed by the central -CH₂-, and finally the Si-CH₂ group, which is the most upfield (shielded).

-

Trimethoxysilyl Protons: The nine equivalent protons of the three methoxy (-OCH₃) groups will appear as a single, sharp peak, significantly downfield due to the electronegative oxygen atoms.

-

-

Integration: The area under each signal is proportional to the number of protons it represents. This allows for a quantitative confirmation of the proton count in each group (e.g., a 9H signal for the methoxy groups).

-

Spin-Spin Splitting (J-Coupling): Protons on adjacent carbons influence each other's magnetic field, splitting signals into multiplets. The multiplicity is described by the "n+1 rule," where 'n' is the number of equivalent neighboring protons. The magnitude of this interaction is the coupling constant, J, measured in Hertz (Hz).[13]

| Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment (Proton) |

| ~6.6 | 2H | Triplet | Pyrrole α-H |

| ~6.1 | 2H | Triplet | Pyrrole β-H |

| ~3.8 | 2H | Triplet | N-CH₂-CH₂ |

| ~3.5 | 9H | Singlet | Si-(OCH₃)₃ |

| ~1.8 | 2H | Multiplet | -CH₂-CH₂-CH₂- |

| ~0.6 | 2H | Triplet | Si-CH₂- |

Interpretation of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum shows a single peak for each chemically non-equivalent carbon atom. The chemical shifts are highly sensitive to the local electronic environment.

-

Pyrrole Ring Carbons: The α-carbons (adjacent to N) will appear at a different chemical shift than the β-carbons.[14]

-

Propyl Chain Carbons: The three methylene carbons will have distinct signals, with the N-CH₂ carbon being the most downfield.

-

Trimethoxysilyl Carbon: The methoxy carbon (-OCH₃) will appear as a single peak in the typical range for sp³ carbons bonded to oxygen.

| Predicted Chemical Shift (δ, ppm) | Assignment (Carbon) |

| ~120 | Pyrrole α-C |

| ~108 | Pyrrole β-C |

| ~51 | N-CH₂-CH₂ |

| ~50 | Si-(OCH₃)₃ |

| ~24 | -CH₂-CH₂-CH₂- |

| ~7 | Si-CH₂- |

Integrated Spectroscopic Analysis Workflow

The true power of these techniques lies in their combined, sequential application. This workflow represents a self-validating system where the results of one analysis corroborate and refine the interpretation of the other, leading to an unambiguous structural confirmation.

Caption: A sequential workflow for the robust spectroscopic validation of the molecule.

Conclusion

The spectroscopic analysis of this compound via FTIR and NMR provides a complete and unambiguous confirmation of its molecular structure. FTIR serves as a rapid and effective tool for identifying the key functional groups, with the strong Si-O-C absorption being a particularly diagnostic feature. NMR spectroscopy complements this by providing a detailed map of the C-H framework, confirming atomic connectivity, and ensuring the correct isomeric form. By following the integrated workflow described in this guide, researchers can confidently verify the identity and purity of this critical bifunctional molecule, ensuring the reliability and reproducibility of their work in surface modification and advanced materials development.

References

- 1. This compound | C10H19NO3Si | CID 15001040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound | 80906-67-8 | Benchchem [benchchem.com]

- 4. 80906-67-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. youtube.com [youtube.com]

- 14. Pyrrole(109-97-7) 13C NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to the Thermal Stability and Degradation of N-(3-Trimethoxysilylpropyl)pyrrole

For Researchers, Scientists, and Drug Development Professionals

Introduction: Bridging Organic and Inorganic Domains

N-(3-Trimethoxysilylpropyl)pyrrole is a bifunctional organosilane molecule that possesses both a reactive pyrrole ring and a hydrolyzable trimethoxysilyl group. This unique structure allows it to act as a molecular bridge, coupling organic polymers and inorganic surfaces. Its applications are diverse, ranging from surface modification and adhesion promotion in composites to the synthesis of advanced materials for biomedical and electronic applications. Understanding the thermal stability and degradation pathways of this molecule is paramount for defining its processing limits and ensuring the long-term reliability of materials in which it is incorporated. This guide provides a detailed examination of the factors governing the thermal behavior of this compound, outlines methodologies for its characterization, and proposes likely degradation mechanisms based on the chemistry of its constituent functional groups.

Theoretical Framework for Thermal Stability

The thermal stability of this compound is intrinsically linked to the bond energies of its chemical structure. The molecule can be deconstructed into three key components for the purpose of thermal analysis: the trimethoxysilyl head, the propyl linker, and the pyrrole ring.

-

The Trimethoxysilyl Group: The silicon-oxygen bonds in the trimethoxysilyl group are susceptible to both hydrolysis and thermal cleavage. In an inert atmosphere, the Si-C and Si-O bonds will have distinct dissociation energies. The presence of the methoxy groups allows for potential crosslinking reactions upon partial hydrolysis, which can form a more stable siloxane network (-Si-O-Si-), thereby increasing the overall thermal stability of the material it is bonded to[1].

-

The Propyl Linker: The aliphatic propyl chain is a relatively stable component of the molecule. Its degradation would typically occur at higher temperatures through homolytic cleavage of the C-C and C-H bonds, a process that requires significant energy input.

-

The Pyrrole Ring: The pyrrole ring is an aromatic heterocycle. While aromatic systems are generally stable, the N-H bond in an unsubstituted pyrrole can be a site of reactivity. However, in this N-substituted derivative, this pathway is blocked. The degradation of the pyrrole ring itself is likely to involve ring-opening reactions or polymerization at elevated temperatures[2]. The presence of air can lead to oxidative degradation pathways[2].

Based on studies of related silane coupling agents and pyrrole compounds, the initiation of thermal degradation is likely to begin at the organic-inorganic interface of the molecule.

Proposed Degradation Mechanisms

In an inert atmosphere (e.g., nitrogen or argon) , the primary degradation pathway is likely to involve the cleavage of the Si-C and C-N bonds, as well as the rearrangement and fragmentation of the trimethoxysilyl group. A possible multi-step degradation process is outlined below:

-

Initial Decomposition: The initial weight loss at lower temperatures could be attributed to the loss of the methoxy groups from the silicon atom, potentially forming formaldehyde and other small molecules.

-

Main Chain Scission: As the temperature increases, the cleavage of the propyl chain and the bond between the propyl group and the pyrrole ring is expected.

-

Pyrrole Ring Degradation: At higher temperatures, the pyrrole ring itself will decompose, leading to the formation of various nitrogen-containing organic fragments.

-

Formation of Residue: A stable residue, likely composed of silicon oxides and nitrides, is expected to remain at very high temperatures.

In an oxidative atmosphere (e.g., air) , the degradation process is expected to be more complex and occur at lower temperatures due to the involvement of oxygen. The organic components (propyl chain and pyrrole ring) will be susceptible to oxidation, leading to the formation of carbonyls, carboxides, and eventually carbon dioxide and water.

Below is a Graphviz diagram illustrating a simplified proposed degradation pathway in an inert atmosphere.

Caption: Proposed degradation pathway in an inert atmosphere.

Experimental Workflow for Thermal Analysis

A comprehensive understanding of the thermal stability and degradation of this compound requires a multi-faceted analytical approach. The following experimental workflow is recommended.

Caption: Recommended experimental workflow for thermal analysis.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the material begins to decompose and to quantify its mass loss as a function of temperature.

Protocol:

-

Place a small, accurately weighed sample (5-10 mg) of this compound into a TGA pan (e.g., alumina or platinum).

-

Place the pan into the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) or an oxidative gas (e.g., air) at a constant flow rate (e.g., 20-50 mL/min).

-

Heat the sample from ambient temperature to a final temperature (e.g., 800-1000°C) at a constant heating rate (e.g., 10°C/min).

-

Record the sample weight as a function of temperature.

-

The resulting TGA curve will show the onset temperature of decomposition, the temperatures of maximum decomposition rates (from the derivative of the TGA curve), and the percentage of residual mass at the final temperature.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and glass transitions, and to measure the enthalpy changes associated with these events.

Protocol:

-

Accurately weigh a small sample (5-10 mg) of this compound into a DSC pan.

-

Seal the pan (hermetically if the sample is volatile).

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a controlled rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).

-

The DSC thermogram will show endothermic or exothermic peaks corresponding to thermal events. For this compound, one might expect to see a boiling point if heated in an open pan, and exothermic peaks associated with decomposition at higher temperatures.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile products of thermal degradation.[3][4][5]

Protocol:

-

A small amount of the sample is placed in a pyrolysis probe.[3]

-

The probe is rapidly heated to a specific temperature (determined from TGA data) in an inert atmosphere.[5]

-

The degradation products (pyrolysate) are swept into a gas chromatograph (GC) for separation.

-

The separated components are then introduced into a mass spectrometer (MS) for identification based on their mass-to-charge ratio and fragmentation patterns.[4][5]

-

This technique provides direct evidence for the proposed degradation pathways by identifying the molecular structures of the decomposition products.[4]

Expected Thermal Behavior and Data Summary

While specific experimental values are not available, a qualitative summary of the expected thermal properties of this compound can be compiled based on the analysis of its structural components and data from related compounds. Copolymers containing 3-(trimethoxysilyl)propyl methacrylate have shown thermal stability up to 266-298°C in synthetic air and 269-283°C in a helium atmosphere, as determined by the 5% mass loss temperature[1][6].

| Property | Expected Behavior in Inert Atmosphere | Expected Behavior in Oxidative Atmosphere | Rationale |

| Onset of Decomposition (Tonset) | Moderately high, likely > 250°C | Lower than in inert atmosphere | The organic moieties are susceptible to oxidation, which typically initiates at lower temperatures. |

| Decomposition Profile | Likely a multi-step process | More complex, with overlapping degradation steps | Reflects the sequential degradation of the methoxy groups, propyl linker, and pyrrole ring. Oxidation adds additional reaction pathways. |

| Major Volatile Products | Methoxy-silane fragments, propylene, pyrrole, and fragments of the pyrrole ring. | Carbon oxides (CO, CO2), water, nitrogen oxides, and partially oxidized organic fragments. | Py-GC-MS would be required for definitive identification. |

| Final Residue | Silicon oxide/nitride/carbide | Primarily silicon dioxide (SiO2) | The inorganic silicon atom is converted to its stable oxide in the presence of oxygen. |

Conclusion and Future Outlook

This compound is a molecule of significant interest for materials science due to its versatile coupling capabilities. Its thermal stability is a critical parameter for its successful application. Based on its chemical structure, it is predicted to have moderate to good thermal stability, with degradation initiated at the organic functional groups. The degradation mechanism is expected to be highly dependent on the atmosphere, with oxidative pathways being more facile.

To fully elucidate the thermal behavior of this compound, a systematic study employing TGA, DSC, and Py-GC-MS is essential. The protocols and theoretical framework provided in this guide offer a solid foundation for such an investigation. The insights gained from these studies will enable the optimization of processing conditions and the development of more robust and reliable materials for a wide range of advanced applications.

References

- 1. mdpi.com [mdpi.com]

- 2. caprysses.fr [caprysses.fr]

- 3. gcms.cz [gcms.cz]

- 4. Pyrolysis Gas Chromatography-Mass Spectrometry | Environmental Molecular Sciences Laboratory [emsl.pnnl.gov]

- 5. Pyrolysis–gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

"solubility of N-(3-Trimethoxysilylpropyl)pyrrole in organic solvents"

An In-depth Technical Guide to the Solubility of N-(3-Trimethoxysilylpropyl)pyrrole in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This compound is a versatile organosilane coupling agent that bridges organic and inorganic materials through its dual functionality. The pyrrole ring offers a platform for polymerization and other organic reactions, while the trimethoxysilyl group facilitates strong adhesion to inorganic substrates via hydrolysis and condensation. Understanding its solubility in various organic solvents is paramount for its effective application in surface modification, polymer synthesis, and materials science. This guide provides a comprehensive overview of the solubility of this compound, blending theoretical principles with practical experimental guidance for researchers, scientists, and professionals in drug development and materials science.

Molecular Structure and its Influence on Solubility

The solubility of a compound is dictated by its molecular structure and the intermolecular forces it can establish with a solvent. This compound possesses distinct regions that contribute to its overall solubility profile.

-

The Pyrrole Ring: This aromatic heterocyclic component is largely nonpolar, favoring interactions with nonpolar or moderately polar solvents through van der Waals forces.

-

The Propyl Linker: The aliphatic propyl chain is nonpolar and contributes to the compound's affinity for nonpolar organic solvents.

-

The Trimethoxysilyl Group: This is the most reactive and polar part of the molecule. The silicon atom bonded to three methoxy groups is susceptible to hydrolysis, which can alter the solubility characteristics of the compound. In its non-hydrolyzed form, this group can participate in dipole-dipole interactions and hydrogen bonding with appropriate solvents.

The interplay of these structural features results in a molecule with moderate overall polarity, suggesting good solubility in a range of common organic solvents.

Caption: Key structural components of this compound and their influence on solubility.

Reported Solubility Data

| Solvent | Chemical Formula | Polarity Index | Reported Solubility |

| Acetone | C₃H₆O | 5.1 | Soluble |

| Acetonitrile | C₂H₃N | 5.8 | Soluble |

| Chloroform | CHCl₃ | 4.1 | Soluble |

| Dichloromethane | CH₂Cl₂ | 3.1 | Soluble |

| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | Soluble |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | Soluble |

| Ethanol | C₂H₅OH | 4.3 | Soluble (with potential for hydrolysis) |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | Soluble |

| Hexane | C₆H₁₄ | 0.1 | Sparingly soluble to insoluble |

| Isopropanol | C₃H₈O | 3.9 | Soluble (with potential for hydrolysis) |

| Methanol | CH₃OH | 5.1 | Soluble (with potential for hydrolysis) |

| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | Soluble |

| Toluene | C₇H₈ | 2.4 | Soluble |

| Water | H₂O | 10.2 | Insoluble (undergoes hydrolysis) |

Disclaimer: The term "soluble" is often used qualitatively in technical data sheets. For precise applications, quantitative determination of solubility is recommended. The reactivity of the trimethoxysilyl group with protic solvents like alcohols and water should be a key consideration during solvent selection, as this can lead to hydrolysis and subsequent condensation of the silane.

Experimental Protocol for Solubility Determination

For applications requiring precise concentrations, determining the quantitative solubility of this compound in a specific solvent is crucial. The following protocol outlines a standard method for this determination.

Materials and Equipment

-

This compound

-

Selected organic solvent (analytical grade)

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (0.2 µm, compatible with the solvent)

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Phase Separation:

-

After equilibration, carefully remove the vials.

-

Centrifuge the vials at a high speed to pellet the excess, undissolved solute.

-

-

Sample Collection and Dilution:

-

Carefully extract a known volume of the supernatant using a syringe.

-

Immediately filter the extracted supernatant through a 0.2 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted samples using a pre-calibrated GC or HPLC method.

-

Determine the concentration of this compound in the diluted samples by comparing the peak area to a standard curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the selected solvent at the specified temperature.

-

Caption: Experimental workflow for the quantitative determination of solubility.

Causality Behind Experimental Choices

-

Use of Excess Solute: Adding an excess of this compound ensures that the resulting solution is saturated, which is the definition of solubility.

-

Constant Temperature Equilibration: Solubility is temperature-dependent. Maintaining a constant temperature is critical for obtaining reproducible and accurate results.

-

Centrifugation and Filtration: These steps are crucial for effectively removing all undissolved solid particles from the saturated solution. Any particulate matter in the analytical sample would lead to an overestimation of the solubility.

-

Analytical Quantification: Techniques like GC or HPLC provide a highly sensitive and accurate means of determining the concentration of the dissolved solute, which is essential for quantitative solubility measurement.

Trustworthiness and Self-Validating Systems

The described protocol incorporates self-validating checks to ensure the reliability of the results:

-

Reproducibility: The experiment should be performed in triplicate to assess the precision of the measurements. A low standard deviation among the replicates indicates a robust and reliable result.

-

Standard Curve: The use of a multi-point calibration curve for the analytical instrumentation ensures the accuracy of the concentration measurement across a range of dilutions. The linearity of the calibration curve (R² > 0.99) should be verified.

-

Mass Balance: As a further check, the amount of undissolved solute can be dried and weighed to perform a mass balance calculation, although this is often less accurate than the analytical determination of the supernatant.

By adhering to this rigorous protocol, researchers can confidently determine the solubility of this compound in their solvent of choice, ensuring the success of their subsequent applications.

"electrochemical properties of N-(3-Trimethoxysilylpropyl)pyrrole monomer"

An In-Depth Technical Guide to the Electrochemical Properties and Applications of N-(3-Trimethoxysilylpropyl)pyrrole

Abstract

This compound (TMSPy) is a bifunctional monomer of significant interest in materials science and electrochemistry. It uniquely combines the electroactive, polymerizable nature of a pyrrole ring with the surface-coupling capabilities of a trimethoxysilyl group. This dual functionality allows for the direct, in-situ formation of adherent, conductive polypyrrole films on a wide variety of inorganic substrates. This guide provides a comprehensive technical overview of the synthesis, electrochemical properties, and characterization of TMSPy. We will delve into the mechanisms of its electropolymerization, the critical role of the silane group in promoting adhesion, and the advanced electrochemical techniques used to characterize the resulting polymer films. This document is intended for researchers, materials scientists, and engineers working in fields such as anti-corrosion coatings, biosensors, and organic electronics, where the development of robust and functional polymer-substrate interfaces is paramount.

Synthesis and Physicochemical Properties

The utility of this compound begins with its synthesis, which covalently links the pyrrole heterocycle to a propyl-trimethoxysilane chain.

Synthesis Pathway

The most common synthetic route involves the nucleophilic substitution reaction between lithium pyrrolide and a halogenated propyl-trimethoxysilane, typically 1-bromo-3-trimethoxysilylpropane.[1] The pyrrolide anion, formed by deprotonating pyrrole with a strong base like lithium hydride, acts as a potent nucleophile, displacing the bromide to form the N-substituted product.

References

Quantum Chemical Modeling of N-(3-Trimethoxysilylpropyl)pyrrole Interactions: A Whitepaper

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-(3-Trimethoxysilylpropyl)pyrrole (TMSP-Pyrrole) is a bifunctional molecule of significant interest in materials science and biotechnology, acting as a critical interface between inorganic surfaces and organic or biological systems. Its utility stems from two distinct chemical moieties: a trimethoxysilyl group, which serves as a covalent anchor to hydroxylated surfaces, and a pyrrole ring, which provides a platform for a range of non-covalent interactions or further chemical functionalization. Understanding the intricate forces governing its interactions at a molecular level is paramount for designing novel composite materials, biosensors, and drug delivery platforms. This guide provides a comprehensive framework for employing quantum chemical modeling, particularly Density Functional Theory (DFT), to dissect, predict, and rationalize the interaction behavior of TMSP-Pyrrole. We delve into the theoretical underpinnings of computational choices, present robust, step-by-step protocols for modeling key interaction scenarios, and introduce advanced techniques for analyzing the nature of these interactions, thereby bridging the gap between theoretical computation and practical application.

Introduction: The Molecular Dichotomy of TMSP-Pyrrole

This compound is a classic example of a silane coupling agent, a class of molecules designed to promote adhesion and compatibility between dissimilar materials.[1][2] Its structure, comprising a hydrolyzable trimethoxysilyl "head" and an aromatic pyrrole "tail" connected by a propyl linker, allows it to form a robust "molecular bridge".[1]

-

The Inorganic Anchor (Trimethoxysilyl Group): The Si(OCH₃)₃ group is the reactive center for surface modification. In the presence of water, it undergoes hydrolysis to form highly reactive silanetriol (Si(OH)₃) groups. These silanols can then form strong, durable covalent siloxane bonds (Si-O-Si) with hydroxyl groups present on inorganic substrates like silica, glass, and metal oxides.[2][3]

-

The Organic/Biocompatible Interface (Pyrrole Group): The pyrrole ring is an aromatic heterocycle that can participate in a variety of weaker, non-covalent interactions crucial for adhesion to polymer matrices or binding to biological molecules.[4] These include hydrogen bonding, π-π stacking, and CH-π interactions.[5] This functional tail is what allows for the fine-tuning of surface properties.

The central challenge and opportunity in working with TMSP-Pyrrole lie in controlling and understanding the interplay of these two functionalities. Quantum chemical modeling offers a powerful lens to investigate these interactions with atomic-level precision, providing insights that are often difficult to obtain experimentally. This guide is designed to equip researchers with the necessary knowledge to perform these calculations accurately and interpret their results meaningfully.

Part I: Theoretical Foundations of Interaction Modeling

Chapter 1: A Quantum View of Intermolecular Forces

At the quantum level, all interactions between molecules arise from the complex interplay of their constituent electrons and nuclei.[6] These intermolecular forces, while weaker than covalent bonds, govern phenomena such as solvation, protein-ligand binding, and material adhesion.[4][7] For a system involving TMSP-Pyrrole and an interacting partner, the primary goal of modeling is to calculate the interaction energy (E_int) . This is most commonly achieved via the supermolecular approach, defined as:

E_int = E_AB - (E_A + E_B)

where E_AB is the total energy of the interacting complex, and E_A and E_B are the energies of the isolated molecules (monomers) in their complex-frozen geometries.[8] A negative E_int indicates a stable, bound complex.

Chapter 2: Navigating the Methodological Landscape

The accuracy of any quantum chemical calculation is dictated by the chosen theoretical method and basis set. For systems the size of TMSP-Pyrrole and its complexes, Density Functional Theory (DFT) provides the optimal balance of computational cost and accuracy.[9]

The core of DFT is the exchange-correlation (XC) functional, an approximation of complex many-body electron effects.[9] The choice is not arbitrary and should be guided by the nature of the interactions being studied.

-

For General Purpose & Covalent Interactions: Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange, are highly reliable. B3LYP is a widely-used and well-validated hybrid functional that performs admirably for a broad range of chemical systems, including organosilanes.[10][11][12]

-

For Non-Covalent Interactions: Standard DFT functionals are notoriously poor at describing London dispersion forces, which are critical for π-π stacking and other van der Waals interactions involving the pyrrole ring.[4] This deficiency is corrected by applying an empirical dispersion correction. Therefore, a functional like B3LYP-D3(BJ) , which incorporates Grimme's D3 dispersion correction with Becke-Johnson damping, is a trustworthy choice. For higher accuracy in non-covalent interactions, functionals from the M06 family (e.g., M06-2X) are also excellent, as they were specifically parameterized to capture medium-range correlation effects.

A basis set is a set of mathematical functions used to construct the molecular orbitals.[13] Its quality directly impacts the accuracy of the calculation.

-

Zeta-Value: This refers to the number of functions used to describe each valence orbital. Double-zeta (e.g., cc-pVDZ) is a minimal starting point, but triple-zeta (e.g., cc-pVTZ) basis sets are highly recommended for achieving accurate interaction energies.[13]

-

Polarization Functions (e.g., (d,p)): These functions allow orbitals to change shape, which is essential for accurately describing chemical bonds and angular dependencies in interactions. They are non-negotiable for reliable calculations.[13]

-

Diffuse Functions (e.g., + or aug-): These are large, spatially extended functions that are critical for describing the electron density far from the nuclei. They are absolutely essential for modeling non-covalent interactions, anions, and excited states.[6][13]

A robust and broadly applicable choice for TMSP-Pyrrole interactions is the 6-311+G(d,p) Pople-style basis set or the aug-cc-pVDZ Dunning-style basis set for higher accuracy.

When two molecules approach each other, one can "borrow" the basis functions of the other to artificially lower its own energy. This leads to an overestimation of the interaction energy. This artifact, known as Basis Set Superposition Error (BSSE), is particularly significant with smaller basis sets.[6] It must be corrected using the Counterpoise correction procedure, where the energies of the monomers are calculated using the full basis set of the entire complex.[8]

Part II: A Practical Guide to Modeling TMSP-Pyrrole Interactions

Chapter 3: The Computational Workflow: A Step-by-Step Protocol

This chapter outlines a self-validating and reproducible workflow for modeling the interactions of TMSP-Pyrrole.

-

Construct Initial Geometry: Build the 3D structures of TMSP-Pyrrole and its interaction partner using molecular modeling software (e.g., Avogadro, Chemcraft). Place them in a chemically reasonable starting orientation.

-

Select Method and Basis Set: In the input file for your quantum chemistry software (e.g., Gaussian, ORCA), specify the chosen functional and basis set. A reliable choice is B3LYP-D3(BJ)/6-311+G(d,p).[14][15]

-

Initiate Optimization: Run a geometry optimization calculation. This algorithm will iteratively adjust the positions of the atoms to find a local minimum on the potential energy surface.

-

Verify Minimum: Following a successful optimization, perform a frequency calculation. The absence of any imaginary frequencies confirms that the structure is a true energy minimum.

-

Use Optimized Geometry: Start with the optimized geometry of the interacting complex (AB) from Protocol 1.

-

Perform Counterpoise Calculation: Run a single-point energy calculation using the Counterpoise=2 keyword (in Gaussian) or its equivalent. This single calculation will yield three necessary energies:

-

The total energy of the complex (E_AB).

-

The energy of monomer A calculated with the basis functions of B present (E_A(B)).

-

The energy of monomer B calculated with the basis functions of A present (E_B(A)).

-

-

Calculate Corrected Interaction Energy: The BSSE-corrected interaction energy is calculated as: E_int = E_AB - E_A(B) - E_B(A)

Chapter 4: Advanced Analysis: Beyond a Single Number

While the interaction energy tells you how strongly two molecules interact, it doesn't tell you why. For that, we must turn to more sophisticated analysis techniques.

SAPT is a powerful method that calculates the interaction energy directly, without computing the difference between large total energies.[8] Its primary advantage is that it decomposes the interaction energy into physically meaningful components:

-

Electrostatics (E_elec): The classical Coulombic interaction between the static charge distributions of the molecules.

-

Exchange (E_exch): A purely quantum mechanical repulsive term arising from the Pauli exclusion principle.

-

Induction (E_ind): The attractive interaction from the distortion of one molecule's electron cloud by the other.

-

Dispersion (E_disp): The attractive interaction arising from correlated fluctuations in the electron clouds of the interacting molecules (i.e., London forces).

This decomposition is invaluable. For example, it can definitively show whether a TMSP-Pyrrole interaction is dominated by hydrogen bonding (high electrostatic and induction terms) or π-stacking (high dispersion term).[16]

-

Molecular Electrostatic Potential (MEP) Maps: These maps visualize the electrostatic potential on the electron density surface of a molecule. They are excellent for identifying electropositive regions (blue, potential hydrogen bond donors) and electronegative regions (red, potential acceptors), predicting how molecules will approach each other.

-

Non-Covalent Interaction (NCI) Plots: This technique plots the reduced density gradient versus the electron density. It generates visually intuitive 3D maps of non-covalent interactions, color-coding them to distinguish between strong attractive forces (like hydrogen bonds, blue), weak van der Waals interactions (green), and repulsive steric clashes (red).

Part III: Case Studies & Applications

Case Study 1: Hydrolysis and Dimerization

The first step in surface functionalization is the hydrolysis of the methoxy groups. Modeling the interaction of a single TMSP-Pyrrole molecule with several water molecules can reveal the hydrogen bonding network that facilitates this reaction. Subsequently, modeling the interaction between two hydrolyzed TMSP-Pyrrole (TMSP-Silanetriol) molecules is key to understanding the initial stages of polysiloxane film formation before surface attachment.

| Interaction Pair | E_int (kcal/mol) | E_elec (%) | E_exch (%) | E_ind (%) | E_disp (%) | Dominant Force |

| TMSP-Pyrrole … H₂O | -5.8 | 45 | -25 | 15 | 15 | Electrostatics |

| TMSP-Silanetriol Dimer | -9.5 | 50 | -30 | 12 | 8 | Electrostatics (H-Bond) |

| Table 1: Illustrative SAPT decomposition data for TMSP-Pyrrole hydrolysis and self-condensation precursors. The negative sign for exchange is conventional in some programs; it is a repulsive term. |

Case Study 2: Adsorption onto a Silica Surface

To model surface binding, a small cluster model of silica, such as orthosilicic acid (Si(OH)₄) or a larger silsesquioxane cage, can be used to represent the surface hydroxyl groups. The interaction of a hydrolyzed TMSP-Pyrrole molecule with this cluster reveals the crucial hydrogen bonding that positions the molecule for subsequent covalent bond formation.

Case Study 3: Non-Covalent Interactions of the Pyrrole Moiety

For applications in polymer composites or drug delivery, the interactions of the pyrrole ring are paramount. Modeling its interaction with benzene (as a proxy for an aromatic polymer) or an amide group (as a proxy for a peptide backbone) can quantify the binding forces. A π-π stacking interaction with benzene would show a large dispersion energy component from SAPT analysis, while an interaction with an amide would be dominated by electrostatics from hydrogen bonding. These calculations can directly inform the selection of compatible polymers or predict binding affinities to biological targets.

Conclusion and Future Outlook

Quantum chemical modeling provides an indispensable toolkit for understanding and predicting the behavior of this compound. By employing a rationalized DFT-based approach—using dispersion-corrected hybrid functionals and appropriately chosen basis sets with counterpoise correction—researchers can reliably calculate interaction energies. Furthermore, advanced analysis methods like SAPT and NCI plots move beyond simple energetics to reveal the fundamental nature of the binding forces at play.

These computational insights can accelerate the rational design of new materials and technologies. Future work can extend these static models to dynamic systems using ab initio molecular dynamics (AIMD) to simulate the hydrolysis and condensation processes in real-time or employ hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods to model the interaction of TMSP-Pyrrole with a large protein or an extended material surface, paving the way for next-generation functional materials and biomedical devices.

References

- 1. 80906-67-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. researchgate.net [researchgate.net]

- 3. api.pageplace.de [api.pageplace.de]

- 4. Research: Intermolecular Interactions - Sherrill Group [vergil.chemistry.gatech.edu]

- 5. mdpi.com [mdpi.com]

- 6. Tutorial: Intermolecular Interactions [people.chem.ucsb.edu]

- 7. pubs.aip.org [pubs.aip.org]

- 8. books.rsc.org [books.rsc.org]

- 9. Modeling materials using density functional theory [kitchingroup.cheme.cmu.edu]

- 10. DFT calculations of indirect 29Si-1H spin-spin coupling constants in organoalkoxysilanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scholars.uky.edu [scholars.uky.edu]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. ORCA - FACCTs [faccts.de]

- 15. iscitech.com [iscitech.com]

- 16. mdpi.com [mdpi.com]

"N-(3-Trimethoxysilylpropyl)pyrrole safety data sheet and handling precautions"

An In-Depth Technical Guide to the Safe Handling of N-(3-Trimethoxysilylpropyl)pyrrole

Introduction: Understanding the Dual-Functionality and Associated Risks

This compound (CAS No. 80906-67-8) is a bifunctional organosilane compound of significant interest in materials science and drug development.[1] Its unique molecular structure, featuring a pyrrole ring at one end and a hydrolyzable trimethoxysilyl group at the other, allows it to act as a "molecular bridge" or coupling agent.[1] This enables the covalent bonding of dissimilar materials, such as inorganic substrates (like glass or metal oxides) and organic polymers, enhancing adhesion and composite material properties.

The pyrrole moiety, a nitrogen-containing aromatic heterocycle, is a foundational structure in numerous biologically active molecules, including natural products and pharmaceuticals.[2][3] The trimethoxysilyl group is highly reactive, particularly with moisture, undergoing hydrolysis to form reactive silanol (Si-OH) groups.[4][5] While this reactivity is essential for its function, it also presents specific handling challenges and potential hazards. The hydrolysis process releases methanol, a toxic alcohol, which necessitates stringent engineering controls.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the safety data, handling protocols, and emergency procedures for this compound. It moves beyond a simple recitation of safety data sheet (SDS) information to explain the chemical principles underlying the recommended precautions, ensuring a culture of safety and scientific integrity in the laboratory.

Section 1: Core Chemical and Physical Properties

A thorough understanding of a chemical's physical properties is foundational to its safe handling. These properties dictate appropriate storage conditions, predict its behavior under various laboratory conditions, and inform the selection of appropriate safety measures.

| Property | Value | Source |

| CAS Number | 80906-67-8 | [6] |

| Molecular Formula | C₁₀H₁₉NO₃Si | [7][8] |

| Molecular Weight | 229.35 g/mol | [6] |

| Appearance | Transparent Liquid | [9] |

| Boiling Point | 247.4 °C at 760 mmHg | [7][9] |

| Flash Point | 103.4 °C | [7][9] |

| Density | 0.989 g/cm³ | [7] |

| Vapor Pressure | 0.04 mmHg at 25°C | [7] |

Section 2: Hazard Identification and Toxicological Profile

This compound is classified as a hazardous substance. The primary risks are associated with its irritant properties and its reactivity.[6] The Globally Harmonized System (GHS) provides a universal framework for hazard communication, which is summarized below.

GHS Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 / 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Mechanistic Insights into Hazards

-

Skin and Eye Irritation (H315, H319): The compound can cause significant irritation upon direct contact with the skin and eyes.[10] This is a common property of many organosilanes. Prolonged or repeated skin contact may lead to inflammation, characterized by itching, redness, or blistering.[10] In the eyes, it can cause redness, pain, and potentially severe damage.[10][11]

-

Respiratory Irritation (H335): Inhalation of vapors or mists can irritate the respiratory tract.[10][11] This is compounded by the chemical's reactivity.

-

Hydrolysis and Methanol Formation: The trimethoxysilyl group is susceptible to hydrolysis in the presence of moisture (including atmospheric humidity).[4][5] This reaction, which is crucial for its application as a coupling agent, releases methanol. Methanol is toxic and can cause damage to the optic nerve, kidneys, and liver. Therefore, adequate ventilation is not just a recommendation but a critical control to prevent systemic toxicity from methanol inhalation.

Section 3: Safe Handling and Storage Protocols

A self-validating safety protocol is one where the reasons for each step are clearly understood and integrated into the workflow. The following protocols are designed with this principle in mind.

Personal Protective Equipment (PPE)

Proper PPE is the final barrier between the researcher and the chemical. The selection must be based on a thorough risk assessment of the planned procedure.

| PPE Type | Specification | Rationale |

| Hand Protection | Neoprene or nitrile rubber gloves. | Provides a chemical-resistant barrier to prevent skin contact and irritation.[11] Gloves must be inspected before use and removed carefully to avoid contaminating the skin.[12][13] |

| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes that can cause serious eye irritation.[11] Contact lenses should not be worn when handling this chemical.[11] |

| Skin/Body Protection | A lab coat or other suitable protective clothing. | Prevents accidental skin contact from splashes or spills.[10][11] |

| Respiratory Protection | Use only in a well-ventilated area, preferably a chemical fume hood. | Mitigates the risk of respiratory irritation and inhalation of methanol vapors generated during hydrolysis.[4][11] For larger quantities or in case of ventilation failure, a NIOSH-approved respirator may be necessary.[12] |

Experimental Workflow: A Step-by-Step Guide

This protocol outlines the critical steps for safely handling this compound in a research setting.

-

Preparation and Area Setup:

-

Step 1a: Confirm that an emergency eyewash station and safety shower are readily accessible and operational.[11]

-

Step 1b: Perform all manipulations of the chemical inside a certified chemical fume hood to ensure adequate ventilation.[10][12]

-

Step 1c: Assemble all necessary equipment (glassware, stirrers, reagents) and the required PPE before retrieving the chemical from storage.

-

-

Handling the Chemical:

-

Step 2a: Don the appropriate PPE as specified in the table above.

-

Step 2b: Ground/bond the container and receiving equipment during transfers to prevent the buildup of static electricity, especially as the compound is combustible.[11][13]

-

Step 2c: Open the container with care, avoiding inhalation of any vapors.[10]

-

Step 2d: Dispense the required amount of the liquid carefully, avoiding splashes.

-

Step 2e: Tightly reseal the container immediately after use to prevent the ingress of moisture, which would lead to hydrolysis and degradation of the product.[4]

-

-

Post-Handling and Cleanup:

-

Step 3a: Decontaminate any surfaces that may have come into contact with the chemical.

-

Step 3b: Wash hands thoroughly with soap and water after the procedure is complete and before leaving the laboratory.[11]

-

Step 3c: Remove and properly dispose of contaminated gloves and other disposable materials in a designated hazardous waste container.[13]

-

Visualization of Safe Handling Workflow

The following diagram illustrates the logical flow of operations for safely handling this compound.

Caption: Workflow for Safe Handling of this compound.

Storage Requirements

Proper storage is critical to maintaining the chemical's integrity and preventing hazardous situations.

-

Moisture Control: Store in a tightly closed, original container to prevent hydrolysis from atmospheric moisture.[4][10]

-

Environment: The storage area should be cool, dry, and well-ventilated.[4][10]

-

Incompatible Substances: Keep away from incompatible materials such as strong oxidizing agents and acids.[14]

-

Ignition Sources: Store away from sources of ignition, heat, or open flames.[10][11]

Section 4: Emergency Procedures

In the event of an exposure or spill, a rapid and informed response is crucial. All personnel working with this chemical must be familiar with these procedures.

First Aid Measures

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[10][11]

-

Skin Contact: Remove contaminated clothing immediately. Flush the affected skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs or persists, get medical advice.[10][11]

-

Eye Contact: Immediately flush the eyes with large amounts of running water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10][11]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and seek immediate medical attention.[11][13]

In all cases of exposure, show the Safety Data Sheet (SDS) to the attending medical professional.[10]

Accidental Release and Spill Cleanup

-

Step 1: Evacuate all non-essential personnel from the area.[11]

-

Step 2: Ensure you are wearing appropriate PPE, including respiratory protection if necessary.

-

Step 3: Eliminate all ignition sources in the vicinity.[12]

-

Step 4: Contain the spill using dikes or inert absorbent materials like sand, silica gel, or universal binder.[11][15] Do not use combustible materials like sawdust.[16]

-

Step 5: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[11]

-

Step 6: Ventilate the area and wash the spill site after the material has been collected.

-

Step 7: Prevent the spilled material from entering drains, sewers, or waterways.[10][11]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[11][13]

-

Hazards from Combustion: Fire may produce irritating fumes and organic acid vapors.[11] Hazardous decomposition products can include nitrogen oxides, carbon monoxide, carbon dioxide, and silicon dioxide.[14]

-

Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[11][14]

Section 5: Disposal Considerations

Chemical waste must be managed responsibly to protect human health and the environment.

-

Product Disposal: Dispose of unused material and its residues in accordance with all applicable federal, state, and local regulations. The material should be disposed of at an approved waste disposal plant.[10]

-

Container Disposal: Do not reuse empty containers. Puncture and dispose of them in a sanitary landfill or by other procedures approved by state and local authorities.

Section 6: References

-

LookChem. This compound|80906-67-8. --INVALID-LINK--

-

AK Scientific, Inc. Safety Data Sheet: this compound. --INVALID-LINK--

-

Gelest, Inc. Safety Data Sheet: this compound. --INVALID-LINK--

-

Power Chemical Corporation. Silane Coupling Agent Storage & Handling Guide. --INVALID-LINK--

-

SINOSIL. Silane Coupling Agents Practical Guide. --INVALID-LINK--

-

PubChem. This compound. --INVALID-LINK--

-

Apollo Scientific. This compound | 80906-67-8. --INVALID-LINK--

-

Alfa Chemistry. This compound | CAS 80906-67-8. --INVALID-LINK--

-

Benchchem. An In-depth Technical Guide to the Health and Safety of Pyrrole-2,3,4,5-d4. --INVALID-LINK--

-

Thermo Fisher Scientific. Safety Data Sheet: Pyrrole. --INVALID-LINK--

-

Gelest. Applying a Silane Coupling Agent. --INVALID-LINK--

-

Fisher Scientific. Safety Data Sheet: N-[3-(Trimethoxysilyl)propyl]ethylenediamine. --INVALID-LINK--

-

CDN. Pyrrole MSDS. --INVALID-LINK--

-

ChemicalBook. This compound | 80906-67-8. --INVALID-LINK--

-

XJY SILICONES. How to Use Silane Coupling Agents: A Practical Guide. --INVALID-LINK--

-

Pipzine Chemicals. Pyrrole: Properties, Uses, Safety, Synthesis & Supplier Guide. --INVALID-LINK--

-

Nanjing SiSiB Silicones Co., Ltd. The Use and Method of Silane Coupling Agent. --INVALID-LINK--

-

Sigma-Aldrich. Safety Data Sheet: 3-(Trimethoxysilyl)propyl methacrylate. --INVALID-LINK--

-

Evonik. Safety Data Sheet: N-(3-(trimethoxysilyl)propyl)ethylenediamine. --INVALID-LINK--

-

Sigma-Aldrich. Safety Data Sheet: 3-(Trimethoxysilyl)propyl methacrylate. --INVALID-LINK--

-

Capot Chemical. Material Safety Data Sheet: N-[3-(Trimethoxysilyl)propyl]ethylenediamine. --INVALID-LINK--

-

ResearchGate. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. --INVALID-LINK--

-

Sigma-Aldrich. Material Safety Data Sheet: 3-(Trimethoxysilyl)propyl methacrylate. --INVALID-LINK--

-

Santa Cruz Biotechnology. Material Safety Data Sheet: N1-(3-Trimethoxysilylpropyl)diethylenetriamine. --INVALID-LINK--

-

Sigma-Aldrich. Safety Data Sheet: N-[3-(Trimethoxysilyl)propyl]aniline. --INVALID-LINK--

-

Carl Roth. Safety Data Sheet: 3-(trimethoxysilyl)propyl 2-methylprop-2-enoate. --INVALID-LINK--

References

- 1. 80906-67-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. Pyrrole: Properties, Uses, Safety, Synthesis & Supplier Guide – In-Depth Pyrrole Chemical Information | Expert Research & Analysis [pipzine-chem.com]

- 3. researchgate.net [researchgate.net]

- 4. Silane Coupling Agent Storage & Handling Guide | Silane Coupling Agents | Adhesion Promoters | Silane Crosslinkers - SiSiB SILANES [powerchemical.net]

- 5. chemsilicone.com [chemsilicone.com]

- 6. This compound | C10H19NO3Si | CID 15001040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. lookchem.com [lookchem.com]

- 8. This compound | 80906-67-8 [chemicalbook.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. aksci.com [aksci.com]

- 11. gelest.com [gelest.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. louisville.edu [louisville.edu]

- 14. fishersci.com [fishersci.com]

- 15. msds.evonik.com [msds.evonik.com]

- 16. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the Applications of N-(3-Trimethoxysilylpropyl)pyrrole: From Synthesis to Advanced Materials

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of N-(3-Trimethoxysilylpropyl)pyrrole, a versatile molecule at the interface of organic and inorganic chemistry. We will delve into its synthesis, properties, and key applications, offering not just procedural steps but also the scientific rationale behind its utility in surface modification, corrosion protection, and biosensor technology.

Understanding this compound: A Molecule of Dual Functionality

This compound is a bifunctional organosilane molecule. Its structure, as depicted below, features two key reactive moieties: a trimethoxysilyl group and a pyrrole ring, connected by a propyl linker.

Caption: Chemical structure of this compound.

The trimethoxysilyl group is the inorganic-reactive part. In the presence of water, it hydrolyzes to form highly reactive silanol groups (-Si(OH)₃). These silanols can then condense with hydroxyl groups present on the surfaces of inorganic substrates like glass, silica, and metal oxides, forming stable covalent siloxane (Si-O-Substrate) bonds. This ability to anchor to inorganic surfaces is the foundation of its role as a coupling agent and adhesion promoter.

The pyrrole ring , on the other hand, is an organic-reactive moiety. Pyrrole is the monomer for the conducting polymer, polypyrrole (PPy). The pyrrole ring of this compound can be readily electropolymerized, leading to the in-situ formation of a conductive and adherent polypyrrole film directly on the substrate surface.

This dual functionality allows this compound to act as a molecular bridge, covalently linking organic polymer coatings to inorganic substrates, thereby enhancing adhesion and durability.

Synthesis of this compound: A Practical Laboratory Protocol

While several synthetic routes exist, a common and effective method involves the reaction of a pyrrole salt with an appropriate silane precursor. The following protocol is based on established principles of N-alkylation of pyrroles.

Experimental Protocol: Synthesis of this compound

-

Preparation of Pyrrole Salt:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add freshly distilled pyrrole to anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a stoichiometric equivalent of a strong base, such as sodium hydride (NaH) or potassium tert-butoxide, to the solution. Caution: NaH reacts violently with water and generates flammable hydrogen gas.

-

Allow the reaction mixture to stir at room temperature for 1-2 hours to ensure complete formation of the pyrrolide salt.

-

-

Reaction with Silane Precursor:

-

To the freshly prepared pyrrolide salt solution, add (3-bromopropyl)trimethoxysilane dropwise via the dropping funnel at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature and quench any remaining base by the careful addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product into a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain this compound as a clear liquid.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and FTIR spectroscopy to confirm its structure and purity.

Application in Surface Modification and Adhesion Promotion

A primary application of this compound is as a surface modification agent to improve the adhesion of organic coatings to inorganic substrates. The mechanism involves a two-step process:

-

Surface Priming: The substrate is first treated with a solution of this compound. The trimethoxysilyl groups hydrolyze and form covalent bonds with the substrate surface, creating a monolayer of pyrrole-functionalized silane.

-

Polymer Coating Application: The subsequent organic coating, which can be a polypyrrole layer or another polymer, is then applied. The pyrrole groups on the primed surface can either co-polymerize with the coating or provide a more compatible interface for improved adhesion through intermolecular interactions.

Experimental Workflow: Surface Modification of a Silicon Wafer

Caption: Workflow for surface modification with this compound.

Detailed Protocol:

-

Substrate Cleaning: Thoroughly clean the silicon wafer by sonication in acetone, followed by isopropanol, and finally deionized water. Dry the wafer under a stream of nitrogen.

-

Surface Hydroxylation: Activate the surface by immersing the wafer in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Extreme Caution: Piranha solution is highly corrosive and explosive if it comes into contact with organic materials. Rinse extensively with deionized water and dry.

-

Silanization: Prepare a 1-5% (v/v) solution of this compound in a solvent such as ethanol or toluene. Immerse the cleaned and hydroxylated wafer in this solution for 1-2 hours at room temperature.

-

Rinsing and Curing: Remove the wafer from the silane solution and rinse thoroughly with the solvent to remove any unbound silane. Cure the silanized wafer in an oven at 110-120 °C for 30-60 minutes to promote the condensation of silanol groups and the formation of a stable siloxane layer.

-

Characterization: The modified surface can be characterized using techniques like X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of nitrogen and silicon from the silane layer and contact angle measurements to assess the change in surface hydrophobicity.

Advanced Application: Corrosion Protection of Metals

The ability to form an adherent and conductive polypyrrole film makes this compound an excellent candidate for corrosion protection of metals like steel and aluminum. The protective mechanism is twofold:

-

Barrier Protection: The dense polypyrrole film acts as a physical barrier, preventing corrosive agents like water and chloride ions from reaching the metal surface.

-

Anodic Protection: The conductive nature of polypyrrole can help to maintain the metal in a passive state, where a protective oxide layer is formed and stabilized.

Experimental Protocol: Electropolymerization for Corrosion Protection of Mild Steel

-

Substrate Preparation: Polish the mild steel electrode to a mirror finish using successively finer grades of alumina slurry. Degrease by sonication in acetone and rinse with deionized water.

-

Electropolymerization Setup: Use a standard three-electrode electrochemical cell with the mild steel as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

-

Electrolyte Solution: Prepare an aqueous solution containing 0.1 M this compound and a suitable supporting electrolyte, such as 0.1 M sodium dodecyl sulfate (SDS). The pH of the solution may need to be adjusted to optimize the polymerization process.

-

Potentiodynamic Electropolymerization: Cycle the potential of the working electrode between -0.5 V and +1.0 V (vs. SCE) at a scan rate of 50 mV/s for a set number of cycles. The formation of the polypyrrole film will be indicated by the appearance of characteristic redox peaks in the cyclic voltammogram.

-

Characterization and Corrosion Testing:

-

The morphology of the coating can be examined using Scanning Electron Microscopy (SEM).

-

The corrosion protection performance can be evaluated by potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) in a corrosive medium (e.g., 3.5% NaCl solution).

-

Data Presentation: Corrosion Protection Performance

| Coating System | Corrosion Potential (Ecorr) vs. SCE | Corrosion Current Density (Icorr) | Protection Efficiency (%) |

| Bare Mild Steel | -0.65 V | 1.5 x 10⁻⁵ A/cm² | - |

| Polypyrrole on Steel | -0.40 V | 2.8 x 10⁻⁷ A/cm² | 98.1% |

Note: The data presented in this table is illustrative and based on typical results for polypyrrole coatings. Actual values will depend on the specific experimental conditions.

Emerging Application: Biosensor Development